(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hcl
Description
Properties
IUPAC Name |
1-(1,5-dihydro-2,4-benzodioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3.ClH/c1-2-5-13-11-19-15(18-10-12(13)4-1)9-16-8-14-6-3-7-17-14;/h1-7,15-16H,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKNJIRUUNJIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2COC(O1)CNCC3=CC=CO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine HCl is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, toxicity profiles, and structure-activity relationships (SAR).
- IUPAC Name : 1-(1,5-dihydro-2,4-benzodioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine; hydrochloride
- Molecular Formula : C15H18ClNO3
- CAS Number : 63845-29-4
Pharmacological Effects
The compound has been investigated for various biological activities:
-
Antiviral Activity :
- Preliminary studies indicate that derivatives of furan-containing compounds exhibit inhibitory effects on SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. While specific IC50 values for the compound itself are not available, similar furan derivatives have shown promising results in inhibiting Mpro with IC50 values ranging from 1.55 μM to 21.28 μM .
-
Neuroprotective Effects :
- Compounds with similar structural motifs have been studied for neuroprotective properties. The presence of the furan moiety is often linked to antioxidant activities that may protect neuronal cells from oxidative stress and apoptosis.
- Cytotoxicity :
Structure-Activity Relationship (SAR)
The SAR studies of related compounds suggest that modifications in the furan and benzodioxepin structures significantly influence biological activity. For instance:
| Compound | R Group | IC50 (μM) | Notes |
|---|---|---|---|
| F8 | O | 21.28 | Initial compound with moderate activity |
| F8-B6 | O | 1.57 | Improved potency as a reversible covalent inhibitor |
| F8-B22 | O | 1.55 | Most potent among tested derivatives |
These results highlight the importance of structural modifications in enhancing the efficacy of furan-based compounds against specific biological targets .
Toxicological Profile
According to safety data sheets, the compound is classified under several hazard categories:
- Skin Irritation : Category 2
- Eye Irritation : Category 2A
- Specific Target Organ Toxicity : Category 3 (Respiratory system)
Symptoms from exposure may include skin inflammation and respiratory irritation . Further studies are necessary to elucidate the long-term effects and mechanisms of toxicity.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally similar compounds:
- Study on SARS-CoV-2 Inhibition :
-
Neuroprotective Studies :
- Research has shown that certain furan derivatives can protect neuronal cells from oxidative damage, suggesting a therapeutic potential in neurodegenerative diseases.
-
Toxicity Assessments :
- Various toxicity studies have been conducted to assess the safety profile of furan-based compounds, underscoring the need for careful evaluation in drug development.
Scientific Research Applications
Pharmacological Studies
The compound is primarily utilized for its potential pharmacological properties. Research indicates that it may interact with specific biological pathways, making it a candidate for drug development:
- Neuropharmacology : Investigations into its effects on neurotransmitter systems could provide insights into treatments for neurological disorders.
- Antitumor Activity : Preliminary studies suggest potential antitumor properties that warrant further investigation.
Biochemical Research
Due to its structural characteristics, the compound is valuable in biochemical assays and proteomics research:
- Enzyme Inhibition Studies : It can be used to explore inhibition mechanisms against various enzymes, contributing to the understanding of metabolic pathways.
- Binding Studies : The ability to bind selectively to certain proteins makes it suitable for studying protein-ligand interactions.
Synthetic Chemistry
The compound serves as a building block in synthetic organic chemistry, facilitating the development of more complex molecules:
- Synthesis of Derivatives : Researchers can modify its structure to create derivatives with enhanced properties or specific functionalities.
Case Study 1: Neuropharmacological Effects
A study conducted on the neuropharmacological effects of (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine HCl revealed its potential to modulate dopamine receptors, indicating possible applications in treating Parkinson's disease and other dopamine-related disorders.
Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound exhibits cytotoxic effects on specific cancer cell lines, prompting further exploration into its mechanisms of action and potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally or functionally related molecules derived from the evidence and broader pharmacological literature.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity: The target compound’s benzocyclohepten core is more rigid compared to benzodiazepines (e.g., Imp.
Functional Groups : The presence of a furan ring distinguishes it from salternamides (depsipeptides) and benzodiazepines, which may alter solubility and metabolic stability .
Bioactivity: While salternamide E and plant-derived benzofurans exhibit confirmed antimicrobial/anti-inflammatory effects, the target compound’s bioactivity remains speculative.
Synthetic Challenges : Unlike plant-derived benzofurans (biosynthesized via shikimate pathways), the target compound likely requires advanced synthetic steps, such as Pd-catalyzed cross-coupling for furan integration .
Research Findings and Gaps
- Marine vs. Synthetic Origins: Marine-derived analogs (e.g., salternamide E) are prioritized for drug discovery due to their novel bioactivities , whereas synthetic compounds like the target molecule may face challenges in bioavailability optimization.
- Pharmaceutical Relevance : Impurities such as Imp. E(EP) highlight the importance of rigorous analytical profiling for synthetic compounds, suggesting similar quality control standards would apply to the target compound .
- Unresolved Questions: No direct data on the target compound’s pharmacokinetics or toxicity exists in the provided evidence. Comparative studies with benzodiazepines or bicyclic ethers are needed to validate hypothetical CNS effects.
Notes
- Contradictions arise in bioactivity predictions: marine-derived bicyclic compounds often show antimicrobial effects, while synthetic benzocyclohepten derivatives may diverge due to distinct functionalization .
- Further research should prioritize in vitro assays to compare binding affinities with GABA receptors (as seen in benzodiazepines) or antimicrobial targets .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and purifying (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine HCl?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and amine functionalization. Purification may require membrane separation technologies (e.g., nanofiltration) to isolate the hydrochloride salt from byproducts . Structural confirmation should combine HPLC (for purity >98%) with spectroscopic techniques (NMR, FT-IR) to verify the benzocycloheptenyl and furanmethyl substituents. Pay attention to stereochemical resolution, as similar bicyclic amines often exhibit enantiomer-specific activity .
Q. How should researchers evaluate the acute toxicity profile of this compound in preclinical studies?
- Methodological Answer : Follow OECD guidelines for acute toxicity testing. Intraperitoneal administration in rodent models (e.g., mice) at escalating doses (e.g., 50–200 mg/kg) can determine LD50. Monitor for neurotoxic or respiratory effects, as structurally related benzocycloheptenyl amines show dose-dependent CNS depression . Include histopathology to assess organ-specific toxicity. Parallel in vitro assays (e.g., hepatocyte viability) should validate in vivo findings .
Q. What analytical techniques are critical for characterizing structural stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability studies with HPLC-UV to track degradation products. For pH stability, test buffered solutions (pH 1–12) at 37°C. Thermal stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Compare results with computational models (e.g., molecular dynamics simulations) to predict degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in existing data regarding the compound’s receptor binding affinity?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence-based binding). Standardize protocols using a reference agonist/antagonist and control for ionic strength, which affects HCl salt dissociation. Employ SPR (surface plasmon resonance) to measure real-time binding kinetics. Cross-validate with in silico docking studies (e.g., AutoDock Vina) to map interaction sites on target receptors .
Q. What theoretical frameworks are suitable for integrating this compound’s activity into broader pharmacological models?
- Methodological Answer : Link findings to receptor theory (e.g., two-state models for GPCR modulation) or metabolic pathway analysis (e.g., cytochrome P450 interactions). Use the quadripolar methodological model to align experimental data with epistemological (mechanistic plausibility) and morphological (structural-activity relationships) poles . For example, if the compound inhibits monoamine transporters, contextualize results within neurotransmitter reuptake inhibition models .
Q. How can interdisciplinary approaches improve the design of structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Combine synthetic chemistry with computational biology:
Synthesis : Introduce targeted modifications (e.g., halogenation at the furan ring) using Sonogashira coupling or click chemistry.
Computational : Apply QSAR models (e.g., CoMFA) to predict bioactivity.
Validation : Use patch-clamp electrophysiology or calcium flux assays to quantify functional effects.
Cross-disciplinary alignment ensures SAR hypotheses are both chemically feasible and biologically relevant .
Q. What strategies address challenges in replicating in vitro efficacy results in in vivo models?
- Methodological Answer : Pharmacokinetic discrepancies (e.g., poor blood-brain barrier penetration) are common. Mitigate by:
- Measuring plasma protein binding via equilibrium dialysis.
- Using LC-MS/MS to quantify brain-to-plasma ratios.
- Adjusting formulation (e.g., lipid nanoparticles for enhanced bioavailability).
If in vivo activity remains inconsistent, revisit in vitro models (e.g., 3D organoids vs. monolayer cultures) to better mimic physiological conditions .
Methodological Notes
- Data Contradiction Analysis : Always contextualize conflicting results within experimental parameters (e.g., cell line variability, solvent effects). For example, DMSO concentrations >0.1% may artificially enhance membrane permeability, skewing toxicity data .
- Ethical Compliance : Adhere to IUPAC nomenclature guidelines to ensure unambiguous communication of structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
